molecular formula C20H23N B11843368 9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene CAS No. 918650-88-1

9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene

Cat. No.: B11843368
CAS No.: 918650-88-1
M. Wt: 277.4 g/mol
InChI Key: UWINASGBHLBNRX-UHFFFAOYSA-N
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Description

9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene is a spiro compound characterized by a unique structural framework that includes a naphthalene moiety and an azaspiro undecane system. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of naphthalene derivatives with azaspiro compounds under specific conditions to form the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of ionic liquids as reaction media can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, 9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

Its spirocyclic structure can serve as a model for understanding the behavior of similar biological molecules .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These compounds may exhibit activity against various biological targets, making them candidates for drug development .

Industry

Industrially, the compound can be used in the production of materials with specific properties, such as polymers and advanced materials. Its unique structure can impart desirable characteristics to these materials .

Mechanism of Action

The mechanism of action of 9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene is unique due to its combination of a naphthalene moiety and an azaspiro undecane system. This combination imparts specific chemical and physical properties that make it valuable in various applications .

Properties

CAS No.

918650-88-1

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

9-naphthalen-2-yl-3-azaspiro[5.5]undec-9-ene

InChI

InChI=1S/C20H23N/c1-2-4-18-15-19(6-5-16(18)3-1)17-7-9-20(10-8-17)11-13-21-14-12-20/h1-7,15,21H,8-14H2

InChI Key

UWINASGBHLBNRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CC=C1C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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